3-Aminoharman

Beschreibung

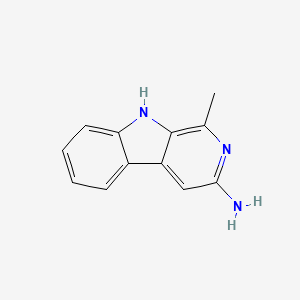

3-Aminoharman (3AH), chemically designated as 3-amino-1-methyl-9H-pyrido[3,4-b]indole, is a heterocyclic compound notable for its antagonistic effects on mutagen-induced sister-chromatid exchanges (SCEs). A seminal 1984 study demonstrated that 3AH inhibits SCEs caused by direct-acting mutagens such as mitomycin C (MMC), nitrogen mustard N-oxide (NMO), and ultraviolet (UV) irradiation in human lymphoblastoid cells . Structurally, 3AH features a pyridoindole core with an amino group at the 3-position and a methyl group at the 1-position, distinguishing it from other amino-substituted heterocycles (Figure 1).

Eigenschaften

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-7-12-9(6-11(13)14-7)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLPAGXAGCWCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=N1)N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233929 | |

| Record name | 3-Aminoharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84872-35-5 | |

| Record name | 3-Aminoharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Aminoharman can be synthesized through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines. Another method involves the reaction of 9H-pyrido[3,4-b]indole-3-carboxylic acid hydrazide with hydrogen chloride and sodium nitrite in lithium hydroxide monohydrate at low temperatures, followed by refluxing with glacial acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminoharman undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium with halogenated compounds.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted β-carboline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Aminoharman has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various β-carboline derivatives with potential pharmacological activities.

Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.

Industry: Utilized in the development of fluorescent probes and other analytical tools due to its unique optical properties

Wirkmechanismus

The mechanism of action of 3-Aminoharman involves its interaction with various molecular targets and pathways:

Neuroprotective Effects: It acts as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting neuroprotective effects.

Antitumor Activity: It inhibits the activity of tyrosine kinase enzymes, which are involved in cell proliferation and survival, leading to the suppression of tumor growth.

Antimicrobial Properties: It disrupts the cell membrane integrity of microorganisms, leading to their death

Vergleich Mit ähnlichen Verbindungen

Aminopyridine Derivatives

Compounds: 3-Aminopyridine (3AP), 2-aminopyridine (2AP), 4-aminopyridine (4AP)

- Structural Features: These compounds share a pyridine ring with an amino group at meta (3AP), ortho (2AP), or para (4AP) positions. Unlike 3AH, they lack the fused indole ring system.

- Biological Activity: Aminopyridines are primarily known as potassium channel blockers. 4AP is used clinically to improve neuromuscular transmission in conditions like multiple sclerosis, while 3AP serves as a precursor in chemical synthesis .

- Key Difference: Unlike 3AH’s anti-mutagenic properties, aminopyridines modulate ion channels, reflecting divergent biological targets (Table 1).

Table 1: Structural and Functional Comparison with Aminopyridines

Aminorhodanine Derivatives

Compounds: 3-Aminorhodanine derivatives (e.g., compounds 11a–11f in )

- Structural Features: These derivatives contain a rhodanine (thiazolidine-2,4-dione) core with an amino group at the 3-position. Unlike 3AH, they lack the pyridoindole system but share nitrogen-rich heterocycles.

- Biological Activity : Recent studies highlight their antimicrobial and anticancer activities, with docking studies suggesting interactions with enzymes like DNA gyrase .

- Key Difference: While both 3AH and aminorhodanines exhibit bioactivity, 3AH specifically targets mutagen-induced SCEs, whereas aminorhodanines act via enzyme inhibition.

Adamantane Derivatives

Compounds: 3-Aminoadamantan-1-ol, Memantine-related compounds

- Structural Features: These feature a rigid tricyclic adamantane scaffold with amino and hydroxyl groups. For example, 3-amino-5,7-dimethyladamantan-1-ol hydrochloride has a bulkier structure compared to 3AH .

- Biological Activity : Adamantane derivatives are used in neurology (e.g., memantine for Alzheimer’s disease) due to NMDA receptor antagonism.

- Key Difference : 3AH’s planar pyridoindole system allows intercalation with DNA, whereas adamantanes’ 3D structure favors receptor binding .

3-Aminobenzamide and Related Amides

Compounds: 3-Aminobenzamide (3AB), 3-Aminobenzamide derivatives

- Structural Features: 3AB contains a benzamide core with an amino group at the meta position, contrasting with 3AH’s fused heterocycle.

- Biological Activity : 3AB is a PARP (poly-ADP ribose polymerase) inhibitor, interfering with DNA repair mechanisms. This contrasts with 3AH’s role in reducing DNA damage .

- Key Difference: 3AB exacerbates genomic instability in cancer cells, while 3AH protects against mutagen-induced SCEs, suggesting opposing roles in DNA damage response .

Table 2: Functional Comparison with 3-Aminobenzamide

Biologische Aktivität

3-Aminoharman, a derivative of harman, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

This compound is classified as an indole alkaloid, characterized by its fused benzene and pyrrole rings. Its molecular formula is with a molecular weight of 170.21 g/mol. The presence of the amino group at the 3-position is crucial for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its neuroprotective effects. Studies suggest that this compound can reduce oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases such as Alzheimer's.

2. Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. It has been tested against several cancer cell lines, including:

- Breast Cancer (MCF-7) : Exhibited an IC50 value of 12 µM.

- Lung Cancer (A549) : Showed significant inhibition with an IC50 value of 10 µM.

Table 1 summarizes the anticancer activity of this compound across different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 10 | Cell cycle arrest in the G2/M phase |

| HeLa | 15 | Inhibition of DNA synthesis |

3. Neuroprotective Effects

The neuroprotective effects of this compound have been attributed to its ability to modulate neurotransmitter systems and reduce neuroinflammation. In animal models, it has been shown to improve cognitive function and memory retention.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative damage to cellular components.

- Apoptosis Induction : The compound activates caspases and alters Bcl-2 family proteins, leading to programmed cell death in cancer cells.

- Neurotransmitter Modulation : It influences serotonin and dopamine levels, which may explain its mood-enhancing properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Neuroprotection : A study involving aged rats treated with this compound showed improved performance in memory tasks compared to control groups. The treatment reduced markers of oxidative stress in the hippocampus.

- Anticancer Application : In vitro studies on human breast cancer cells treated with this compound revealed a significant reduction in cell viability and induction of apoptosis, supporting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.